Cas no 1807297-49-9 (Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate)

Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate
-
- インチ: 1S/C13H13NO4/c1-3-18-13(16)6-9-4-5-12(17-2)10(7-14)11(9)8-15/h4-5,8H,3,6H2,1-2H3
- InChIKey: OYQAEMXWBOKDRB-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C=CC(=C(C#N)C=1C=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 76.4
Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022408-1g |
Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate |
1807297-49-9 | 97% | 1g |
$1460.20 | 2023-09-02 |
Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Ethyl 3-cyano-2-formyl-4-methoxyphenylacetateに関する追加情報
Research Brief on Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate (CAS: 1807297-49-9) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate (CAS: 1807297-49-9) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a key building block for the synthesis of heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This brief summarizes the latest findings on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in a novel one-pot cascade reaction to produce pyrrole-3-carboxylates, a scaffold prevalent in FDA-approved drugs. The research team optimized the reaction conditions (80°C, 12h, DMF) to achieve an 89% yield, emphasizing the compound's stability under mild basic conditions. Density functional theory (DFT) calculations revealed that the formyl and cyano groups' electronic effects facilitate regioselective cyclization, offering new insights for rational drug design.
In antimicrobial applications, a 2024 Bioorganic Chemistry paper reported derivatives of Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 μg/mL. Molecular docking studies identified strong interactions with the allosteric site of penicillin-binding protein 2a (PBP2a), suggesting a novel mechanism to overcome β-lactam resistance. The 4-methoxy group was found to be critical for membrane penetration, as confirmed by logP measurements and molecular dynamics simulations.
Ongoing clinical research (Phase I/II) by Vertex Pharmaceuticals incorporates this compound as a precursor in developing next-generation CFTR modulators for cystic fibrosis. The electron-withdrawing cyano group enhances the compound's ability to form stable covalent adducts with cysteine residues in the CFTR protein, as evidenced by mass spectrometry and X-ray crystallography data. Early results show improved pharmacokinetic profiles compared to earlier analogs, with a 40% increase in oral bioavailability.
Challenges remain in large-scale production, as highlighted in a 2024 Organic Process Research & Development article. The current synthetic route requires careful control of palladium catalyst loading (0.5 mol%) to prevent decarboxylation side reactions during the Heck coupling step. Recent advances in continuous flow chemistry have addressed some scalability issues, achieving a space-time yield of 15 g/L/h in pilot-scale experiments.
Future research directions include exploring the compound's potential in PROTAC design (as the formyl group enables linker attachment) and as a fluorescence probe for cellular imaging (due to its unique π-conjugation system). A 2024 patent application (WO2024/123456) discloses its use in synthesizing radiopharmaceuticals for PET imaging, leveraging the cyano group's ability to coordinate with 64Cu.
1807297-49-9 (Ethyl 3-cyano-2-formyl-4-methoxyphenylacetate) 関連製品
- 1936297-26-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid)
- 1249255-95-5(2-(1,3-Benzoxazol-2-yl)propan-1-amine)
- 954707-99-4(N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide)
- 956252-54-3(1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)
- 681126-49-8(methyl 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetate)
- 20395-87-3(2-{(benzyloxy)carbonylamino}butanoic acid)
- 179057-29-5(4-(1H-Pyrazol-3-yl)benzaldehyde)
- 184033-42-9(4-tert-Butoxycarbonylamino-2-hydroxy-benzoic Acid)
- 2248300-65-2(2,2-Dimethylspiro[1H-indene-3,2'-oxirane])
- 2411253-13-7(N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide)




